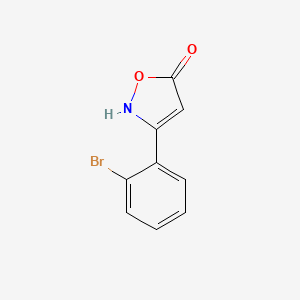![molecular formula C14H11N3O B6346033 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine CAS No. 1165931-59-8](/img/structure/B6346033.png)
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves a variety of methods. For instance, the synthesis of 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined . The procedure for nitration of 5-methyl-3-phenyl-1,3,4-oxadiazol-2 (3H)-one could be optimized .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C (O)CCC1=NC (C2=CC=CC=C2)=NO1 . The InChI key for this compound is UBSBRLFVQKHLPG-UHFFFAOYSA-N . Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formulaC11H10N2O3, molecular weight 218.21, and its form as a solid .
科学的研究の応用
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine has been used in scientific research to study the effects of various compounds on the human body. It has been used in combination with other compounds to study the effects of drug-drug interactions, as well as the effects of drugs on the central nervous system. It has also been used to study the effects of compounds on the cardiovascular system, as well as their effects on the liver and other organs.
作用機序
Target of Action
Similar compounds such as pyrazolines and their analogs are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Related compounds like pyrazolines and their analogs are known to interact with various targets to exert their effects . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels .
Biochemical Pathways
Related compounds such as pyrazolines and their analogs are known to affect a variety of biochemical pathways . These compounds can influence a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds like pyrazolines and their analogs are known to have a wide range of biological activities . These compounds can influence a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
実験室実験の利点と制限
The advantages of using 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine in lab experiments include its relatively low cost and its ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for research involving 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine. One potential direction is to further explore its mechanism of action, in order to better understand its effects on the body. Additionally, further research could be done to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be done to explore its potential use in the treatment of neurological disorders, such as depression or anxiety.
合成法
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine can be synthesized via a two-step process. The first step involves the reaction of 3-methyl-2-pyridinol with 3-chloro-5-nitrophenyl-[1,2,4]oxadiazole in the presence of sodium hydroxide to form the desired product. The second step involves the reaction of the product with pyridine in the presence of a base catalyst to form the desired compound.
特性
IUPAC Name |
3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-6-12(7-3-1)14-16-13(18-17-14)9-11-5-4-8-15-10-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENKDEWHTJLRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)


![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)



![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)
